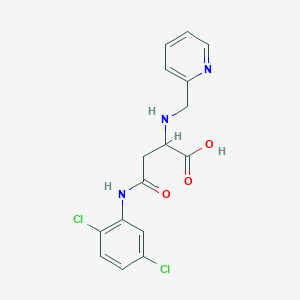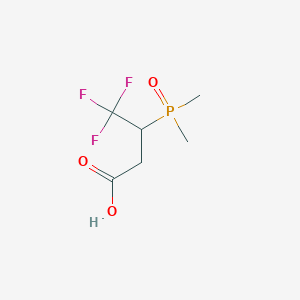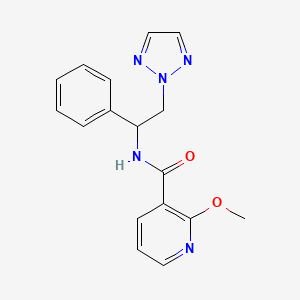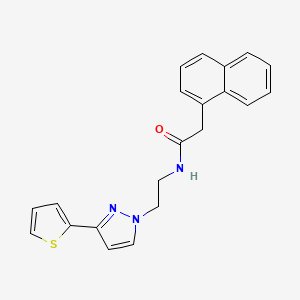![molecular formula C12H11F4NO B2875044 3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 154258-42-1](/img/structure/B2875044.png)
3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-propen-1-one, also known as 3-DMAF, is an organic compound composed of a fluorinated aromatic ring and an aliphatic chain. It is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals, in the study of biological processes, and as a reagent in organic synthesis.
Scientific Research Applications
Fluorescent Molecular Probes
The study of fluorescent molecular probes highlighted the synthesis and spectral properties of solvatochromic dyes that embody a dimethylamino group, showcasing their application in developing ultra-sensitive fluorescent molecular probes. These probes are used to study biological events and processes due to their strong solvent-dependent fluorescence, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).
Electroluminescent Materials
Research on novel electroluminescent conjugated polyelectrolytes based on polyfluorene, incorporating dimethylamino groups, showed their potential in device fabrication, such as in light-emitting diodes (LEDs). These materials exhibited high external quantum efficiencies and solubility in polar solvents, making them suitable for optical applications (Huang et al., 2004).
Synthesis of Aldehydes
The stereoselective synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins demonstrated the chemical versatility of dimethylamino-containing compounds. These compounds have applications in organic synthesis, providing a route to CF3-substituted aldehydes, which are valuable intermediates in chemical synthesis (Baraznenok et al., 1998).
Sensing and Capture of Picric Acid
A fluorescent chemo-sensor based on dimethylamino phenyl groups showed selective and remarkable fluorescence quenching in the presence of picric acid. This finding is significant for environmental monitoring and safety, providing a method for the detection and capture of explosive materials (Vishnoi et al., 2015).
Nonlinear Optical Absorption
The investigation into novel chalcone derivative compounds for their third-order nonlinear optical properties revealed potential applications in optical device technologies. These compounds, including dimethylamino-substituted ones, demonstrated a switchover from saturable to reverse saturable absorption with varying laser intensities, suggesting their use in optical limiters (Rahulan et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-propen-1-one involves the condensation of 3-fluoro-5-(trifluoromethyl)benzaldehyde with dimethylamine followed by the addition of propenone. The reaction is carried out under basic conditions to facilitate the condensation reaction and to ensure the formation of the desired (E)-isomer.", "Starting Materials": [ "3-fluoro-5-(trifluoromethyl)benzaldehyde", "dimethylamine", "propenone", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv) in ethanol and add sodium hydroxide (1.2 equiv) to the solution.", "Step 2: Add dimethylamine (1.2 equiv) to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Add propenone (1.2 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain the desired (E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-propen-1-one." ] } | |
CAS RN |
154258-42-1 |
Molecular Formula |
C12H11F4NO |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H11F4NO/c1-17(2)4-3-11(18)8-5-9(12(14,15)16)7-10(13)6-8/h3-7H,1-2H3 |
InChI Key |
MCOKEDWZWYSAKF-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2874962.png)



![1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2874969.png)




![1-butyl-2-[(E)-[(2-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2874976.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2874979.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2874982.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)